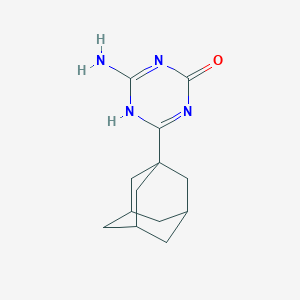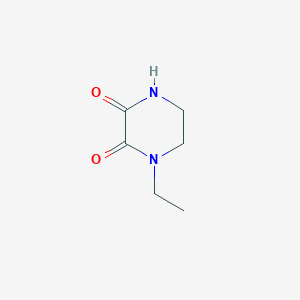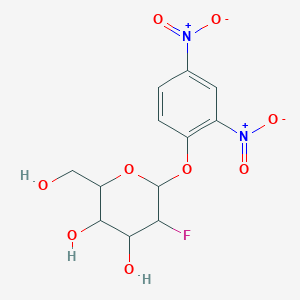![molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate CAS No. 71869-80-2](/img/structure/B121663.png)
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a chemical compound with the molecular formula C13H13NO5. It is primarily used in scientific research and has a unique structure that offers diverse applications, ranging from drug synthesis to catalysis.
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Hofmann Rearrangement: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides methyl and benzyl carbamates in high yields.
Industrial Production Methods:
- Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU enables the direct conversion of low-concentration CO2 into carbamates .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution: It can also participate in substitution reactions, particularly involving the benzyl group.
Common Reagents and Conditions:
Catalytic Hydrogenation: The carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2).
Acidic and Basic Conditions: The t-butyloxycarbonyl (Boc) group can be removed with strong acid (trifluoroacetic acid) or heat.
Major Products Formed:
Mechanism of Action
Target of Action
The primary target of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is amines . Amines play a crucial role in the synthesis of peptides , which are essential components of proteins and play significant roles in biological functions.
Mode of Action
this compound interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which removes a hydrogen atom to form succinimide . This interaction results in changes at the molecular level .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . The removal of a hydrogen atom from the benzylic position can be resonance stabilized , which is a key step in many organic chemistry reactions .
Pharmacokinetics
The compound’s interaction with amines suggests that it may have bioavailability relevant to peptide synthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of amines, facilitating peptide synthesis . This can have downstream effects on protein function and, consequently, various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a benzene ring affects the stability of radicals and carbocations . Additionally, the rate of reaction can be influenced by the difference in electronegativity .
Scientific Research Applications
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate holds immense potential in various scientific research fields:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: Its unique structure allows for diverse applications in biological research, including enzyme inhibition studies.
Medicine: It is utilized in drug synthesis, particularly in the development of new pharmaceuticals.
Industry: The compound is used in catalysis and other industrial processes.
Comparison with Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Removed with strong acid (trifluoroacetic acid) or heat.
Fluorenylmethoxy (FMoc) Carbamate: Removed with an amine base (e.g., R2NH).
Carboxybenzyl (CBz) Carbamate: Removed using catalytic hydrogenation (Pd-C, H2).
Uniqueness:
Properties
IUPAC Name |
benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXAMRRMFCPXNC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510061 |
Source


|
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71869-80-2 |
Source


|
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)


![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)


![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)


![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
